Journal Name:Geochimica et Cosmochimica Acta
Journal ISSN:0016-7037
IF:5.921
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/212/description#description
Year of Origin:1950
Publisher:Elsevier Ltd
Number of Articles Per Year:455
Publishing Cycle:Semimonthly
OA or Not:Not
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-19 , DOI:
10.1016/j.saa.2023.123173
Conventional photothermal therapy (PTT) usually relies on a macroscopic heat source to raise the temperature of tissues to 41–45 °C, which not only kills the pathological cells but causes severe side effects on nearby normal tissues, thus reducing the accuracy of PTT. Here we successfully fabricated nanocomposites of NaYF4:Yb3+,Tm3+@NaYF4:Yb3+@SiO2-SWCNTs, in which the upconversion nanoparticles (UCNPs) serve as real-time temperature-feedback moiety and the single-walled carbon nanotubes (SWCNTs) serve as efficient nano-heaters. The sample displays an excellent photothermal conversion capacity, i.e., the temperature of the aqueous dispersion increases from 23.3 °C up to 60.1 °C under 980 nm excitation due to the intense absorption and highly efficient heat generation of SWCNTs. Meanwhile, the temperature of the nanocomposites is monitored in real time based on the fluorescent intensity ratio of UCNPs. The in-vitro experiments demonstrate that the temperature of the nanocomposites at tissue injection of 1 mm can reach PTT temperature of 42.2 °C with a facile surrounding temperature of 36.2 °C under moderate laser power (980 nm, 2.0 W cm−2). These results provide a novel design for multifunctional nanocomposites that enable safe and controlled PTT.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.saa.2023.123198
Near-infrared spectroscopy (NIRS) combined with chemometric methods were used to discriminate the geographical origins of the water caltrop shells from different regions of China. Two active substances, the total phenolic content (TPC) and total flavonoid content (TFC) in the water caltrop shells were determined through the technique as well. Principal component analysis (PCA) combined with linear discriminant analysis (LDA) was adopted to build the geographical discriminant model. Quantitative analysis models of TPC and TFC were built using partial least squares (PLS) regression. 1st derivative and randomization test (RT) methods were used to optimize the quantitative analysis models. It was found that the geographical discriminant model can correctly recognize the water caltrop shells from different regions of China with a total accuracy of 93.33%. The values of TPC and TFC obtained by the optimized models and the standard method are close. The coefficient of determination (R2) and the ratio of prediction to deviation for the two substances were 0.91, 0.89 and 3.02, 3.02, respectively. The results demonstrated the feasibility of NIRS combined with chemometric methods for the geographical discrimination of water caltrop shells and the quantitative analysis of TPC and TFC in water caltrop shells.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-16 , DOI:
10.1016/j.saa.2023.123159
A newly designed and synthesized Salamo-Salen-Salamo-Zn(II) complex sensor (sensor ZT) was extensively explored for anion sensing studies. The selectivity and sensitivity of the sensor ZT towards H2PO4- ions were based on ICT and CHEF effects, and via displacement pathways in DMSO/H2O (9:1, v/v) medium in the presence of other anions like, PO43-, HPO42- and P2O74- in a short time, separately. The prepared ZT sensor has excellent association constant and low detection lines. The sensing mechanism and binding mode of the sensor were studied by UV-Vis spectroscopy, HR-MS, 1H NMR titration and theory calculations (DFT & TD-DFT) for analytes. The time response and stability of the sensor are also given. Meanwhile, the sensor ZT can be widely used as a simple and effective solid-state optical sensor to detect H2PO4- by intuitive fluorescence changes. In addition, besides the environment can be used as a powerful instrument for detecting H2PO4-, based on the good biocompatibility and tissue permeability of ZT, effectively monitoring H2PO4- in cellular distribution by confocal microscopy using Zebrafish and bean sprout.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.saa.2023.123133
Cannabinoids, a class of molecules specific to the cannabis plant, are some of the most relevant molecules under study today due to their widespread use and varying legal status. Here, we present Raman spectra of a series of eleven cannabinoids and compare them to simulated spectra from density functional theory computations. The studied cannabinoids include three cannabinoid acids (Δ9-THC acid, CBD acid, and CBG acid) and eight neutral ones (Δ9-THC, CBD, CBG, CBDVA, CBDV, Δ8-THC, CBN and CBC). All cannabinoids have been isolated from cannabis plant gown at the University of Mississippi. The data presented in this work represents the most resolved experimental and highest-level simulated spectra available to date for each cannabinoid. All cannabinoids displayed higher peak separation in the experimental spectra than CBGA, which is most likely attributable to physical composition of the samples. The overall agreement between the experimental and simulated spectra is good, however for certain vibrational modes, especially those in the –OH stretching region, deviations are observed due to hydrogen bonding, suggesting that the OH stretching region is a good probe for decarboxylation reactions in these and related species.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-16 , DOI:
10.1016/j.saa.2023.123161
A novel diffuse reflectance fourier transform infrared spectroscopic method accompanied by chemometrics was optimized to fulfill the white analytical chemistry and green analytical chemistry principles for the quantification of cinnarizine and piracetam for the first time without any prior separation in their challenging pharmaceutical preparation, which has a pretty substantial difference in the concentration of cinnarizine/piracetam (1:16). Furthermore, the suggested method was used for cinnarizine/piracetam dissolution testing as an effective alternative to traditional methods. For the cinnarizine/piracetam dissolution tests, we used a dissolution vessel with 900 mL of phosphate buffer pH 2.5 at 37 °C ± 0.5 °C, then the sampling was carried out by frequent withdrawal of 20 µl samples from the dissolution vessel at a one-minute interval, over one hour, then representative fourier transform infrared spectra were recorded. To create a partial-least-squares regression model, a fractional factorial design with 5 different levels and 2 factors was used. This led to the creation of 25 mixtures, 15 as a calibration set and 10 as a validation set, with varying concentration ranges: 1–75 and 16–1000 μg/mL for cinnarizine/piracetam, respectively. Upon optimization of the partial-least-squares regression model, in terms of latent variables and spectral region, root mean square error of cross-validation of 0.477 and 0.270, for cinnarizine/piracetam respectively, were obtained. The optimized partial-least-squares regression model was further validated, providing good results in terms of recovery% (around 98 to 102 %), root mean square error of prediction (0.436 and 3.329), relative root mean square error of prediction (1.210 and 1.245), bias-corrected mean square error of prediction (0.059 and 0.081), and limit of detection (0.125 and 2.786) for cinnarizine/piracetam respectively. Ultimately, the developed method was assessed for whiteness, greenness, and sustainability using five assessment tools. the developed method achieved a greener national environmental method index and complementary green analytical procedure index quadrants with higher eco-scale assessment scores (91), analytical greenness metric scores (0.87), and red-green-blue 12 algorithm scores (89.7) than the reported methods, showing high practical and environmental acceptance for quality control of cinnarizine/piracetam.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.saa.2023.123113
Because of sulfite's potential toxicity, there is a growing concern about detecting and controlling its concentration in foods, alcoholic beverages, pharmaceuticals, and environmental samples to ensure public health. A branched polyethyleneimine-coated silver nano-star (AgNS@PEI) surface-enhanced Raman scattering (SERS) substrate was synthesized in this study for use as a sensitive, simple, rapid, stable, and reproducible non-destructible sulfite detection analytical technique. The seed morphology of the nano-star was created by using hydroxylamine (NH2OH) solution as a primary reducing agent, followed by a slow secondary reduction by trisodium citrate dihydrate (HOC(COONa)(CH2COONa)2 2H2O), resulting in the complete growth of the silver nano-star. For extra stability and selective absorption of sulfur dioxide from the headspace extraction of SO2 from sulfites, the nano-stars were thin coated with branched polyethyleneimine (b-PEI). The results showed that the thin-coated plasmonic substrates selectively absorb sulfur dioxide molecules, allowing sulfites in beer samples to be detected with a detection limit of 0.48 mg/L. Furthermore, the PEI-coated silver nano-star demonstrated increased stability and reproducibility, allowing for longer use of the substrate. Recovery experiments with recovery rates ranging from 95 to 112% and relative standard deviations ranging from 1.55 to 8.1% demonstrated that headspace extraction, selective SO2 absorption by the synthesized substrate, and subsequent SERS detections were reliable and valid for practical applications. Finally, this study developed an SO2-sensitive, selective, and robust Si@AgNS@PEI substrate for effective SERS detection and monitoring of sulfite levels in real-world environmental samples.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.saa.2023.123134
In this work, we reported the synthesis and characteristic luminescence of an orange-red emitting phosphor NaBa10Y5W4O30: Eu3+ for ultra-violet white light emitting diodes. The phase compound, crystalline structure and morphology are analyzed. The results indicate that a heavy doping of Eu3+ (x = 50%) is realized in NaBa10Y5-5xW4O30: xEu3+ without any impurity phase. Moreover, the optical band gap is analyzed by diffuse reflectance spectroscopy and further confirmed by density function theory (DFT). Meanwhile, the as-synthesized NaBa10Y5W4O30: Eu3+ phosphor can be efficiently pumped by strong broad-band excitation around 315 nm due to the charge transfer transition from [WO6]6- groups to Eu3+. Owing to the highly symmetric lattice environment of Eu3+ in YO6 sites, a strong orange-red emission at 596 nm with color purity of 95.34% is obtained, corresponding to the 5D0→7F1 magnetic dipole transition of Eu3+ ions. The critical concentration is obtained to be x = 15%, and the quenching mechanism is discussed to be dipole-dipole interaction. Furthermore, the temperature dependent emission behavior are analyzed, and the thermal quenching mechanism are explained by the variable temperature decay curve and configuration coordination diagram. Finally, an orange-red light emitting diode lamp is fabricated based on NaBa10Y5W4O30: 15%Eu3+ phosphor and 315 nm semiconductor chip. In summary, the results indicate that NaBa10Y5W4O30: Eu3+ phosphor has the potential to be an orange-red phosphor for white light emitting diodes.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.saa.2023.123132
Mitochondrial viscosity is a critical factor affecting numerous physiological processes, including phagocytosis. Abnormal viscosity in mitochondria is related to some pathological activities and diseases. Evaluating and detecting the changes in mitochondrial viscosity in vivo is crucial. Thus, a mitochondria-targeted red-emitting fluorescent probe (VP) was prepared, and can be used to detect viscosity with high selectivity and sensitivity. The synthesis of probe VP was as simple as two steps and the cost was low. In addition, the fluorescence intensity (log I615) exhibited an excellent relationship with viscosity (log η) in the range of 0.5 – 2.5 (R2 = 0.9985) in water/glycerol mixture. It is noteworthy that the probe VP displayed the highest signal-to-noise ratio (about 50-fold) for viscosity in water and glycerol system. The probe VP can visualize the mitochondrial viscosity change in living cells. More importantly, phagocytic test for BV2 cells further demonstrated that phagocytosis decreased with increased viscosity. Furthermore, VP was successfully used for monitoring the mitophagy process induced by starvation, and mitochondrial viscosity exhibited enhancement during mitophagy. The probe was a potential tool for studying viscosity and phagocytosis.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.saa.2023.123112
A novel conjugated polymer (Co-P[5]Flu) was synthesized by copolymerizing a difunctionalized pillar[5]arene and a fluorene derivative monomer. Co-P[5]Flu displayed an aggregation-induced emission enhancement (AIEE) effect because of the restricted intramolecular rotations of the pillar[5]arene unit. Co-P[5]Flu exhibited high selectivity and sensitivity towards the pesticide paraquat (PQ) with excellent anti-interference properties. It presented fluorescence quenching response (1–I/I0=96.6%) only towards paraquat and not towards other competitive guests. The fluorescence titration experiments revealed that the detection limit (LOD) for paraquat was as low as 1.69×10−8 M, and the Stern-Volmer constant (KSV) was determined to be 2.11×104 M−1. The recognition mechanism was studied using both 1H NMR titration and theoretical calculations. The Co-P[5]Flu showed fluorescence quenching for PQ due to the synergistic effect of polypseudorotaxane formation and photoinduced electron transfer (PET). Additionally, the polymer chemosensor demonstrated potential for the detection of paraquat in practical samples.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.saa.2023.123139
A simple near-infrared (NIR) spectroscopic scheme enabling direct measurement of organic phase extracted from human bile with no spectral interference from the extraction solvent was demonstrated for identification of gallbladder (GB) cancer. This scheme is used to recognize the different lipid contents in bile samples from GB cancer patients using NIR spectroscopy for disease identification. To this end, the extraction solvent should provide an absorption-free NIR region to observe peaks of related metabolite. For this purpose, deuterated chloroform (CDCl3) is uniquely suited as an extraction medium because it has few absorption peaks in the 4380–4100 cm−1 range, where intense peaks for lipids and cholesterol are located. This exploratory study used 37 bile samples (obtained from five normal subjects and nine GB polyp, 11 gallstone, six hepatocellular carcinoma (HCC), and six GB cancer patients). The transmission NIR spectra of the organic phases extracted using CDCl3 in a commercial glass vial were directly measured. The peak intensities of the GB cancer samples were lower than those of the other samples, and the differences were statistically significant, with a confidence interval greater than 99.0%. The lower lipid and cholesterol contents in the organic phases of the GB cancer samples were effectively identified in the corresponding NIR spectra. Therefore, the proposed NIR scheme is simpler and faster than the previous infrared (IR) measurement approach that requires solvent drying to highlight the buried metabolite peaks under a solvent absorption band.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
地学1区 | GEOCHEMISTRY & GEOPHYSICS 地球化学与地球物理1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.30 | 192 | Science Citation Index Science Citation Index Expanded | Not |
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